Biotin-PEG2-C2-iodoacetamide

Overview

Description

Biotin-PEG2-C2-iodoacetamide is a compound used primarily as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a polyethylene glycol (PEG)-based linker that facilitates the conjugation of biotin to other molecules, enhancing their solubility and stability. This compound is particularly valuable in biochemical and pharmaceutical research due to its ability to form stable thioether bonds with sulfhydryl groups.

Mechanism of Action

Target of Action

Biotin-PEG2-C2-iodoacetamide is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the protein of interest . The E3 ubiquitin ligase is responsible for transferring ubiquitin to the protein of interest, marking it for degradation .

Mode of Action

The compound works by connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This connection forms a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By exploiting this system, the compound can selectively degrade target proteins .

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . This can lead to a variety of molecular and cellular effects, depending on the function of the degraded protein .

Biochemical Analysis

Biochemical Properties

Biotin-PEG2-C2-iodoacetamide plays a crucial role in biochemical reactions as a linker in PROTACs . It connects two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The interaction between these biomolecules is essential for the function of PROTACs .

Cellular Effects

The effects of this compound on cells are primarily through its role in PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is through its role in the formation of PROTACs . PROTACs work by binding to the target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

As a component of PROTACs, its effects would be related to the stability and degradation of the PROTACs it helps form .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported in the literature. The dosage effects would likely depend on the specific PROTAC it is part of .

Metabolic Pathways

As a component of PROTACs, it would be involved in the ubiquitin-proteasome pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on the specific PROTAC it is part of .

Subcellular Localization

The subcellular localization of this compound would depend on the specific PROTAC it is part of . The localization could be influenced by any targeting signals or post-translational modifications that direct the PROTAC to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG2-C2-iodoacetamide typically involves the reaction of biotin with PEG2 and iodoacetamide. The process begins with the activation of biotin, followed by the conjugation of PEG2 and the introduction of the iodoacetamide group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the purification of the final product to ensure high purity and consistency. Techniques such as chromatography and crystallization are commonly employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Biotin-PEG2-C2-iodoacetamide primarily undergoes substitution reactions, particularly with sulfhydryl groups. The iodoacetamide moiety reacts with thiol groups to form stable thioether bonds.

Common Reagents and Conditions:

Reagents: Common reagents include biotin, PEG2, iodoacetamide, and various organic solvents.

Conditions: The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of catalysts.

Major Products: The major product of these reactions is the biotinylated molecule, which is formed by the conjugation of this compound with the target molecule containing a sulfhydryl group.

Scientific Research Applications

Biotin-PEG2-C2-iodoacetamide has a wide range of applications in scientific research:

Chemistry: It is used as a linker in the synthesis of PROTACs, which are designed to degrade specific proteins within cells.

Biology: The compound is employed in biotinylation techniques to label proteins and other biomolecules, facilitating their detection and purification.

Medicine: In pharmaceutical research, this compound is used to develop targeted therapies by conjugating drugs to biotinylated molecules.

Industry: The compound is utilized in the production of diagnostic reagents and kits, enhancing the sensitivity and specificity of various assays.

Comparison with Similar Compounds

6-Maleimidocapronic acid: An alkyl chain-based PROTAC linker used in the synthesis of PROTACs.

11-Aminoundecanoic acid: Another alkyl chain-based PROTAC linker employed in PROTAC synthesis.

1,3-Dibromo-5,5-dimethylhydantoin: Utilized as a PROTAC linker in various chemical reactions.

Diethylene glycol bis (p-toluenesulfonate): A PEG-based PROTAC linker similar to Biotin-PEG2-C2-iodoacetamide.

Uniqueness: this compound stands out due to its specific structure, which includes a biotin moiety, a PEG2 spacer, and an iodoacetamide group. This unique combination allows for efficient biotinylation and conjugation with sulfhydryl groups, making it highly valuable in biochemical and pharmaceutical research.

Biological Activity

Biotin-PEG2-C2-iodoacetamide is a specialized compound primarily utilized as a linker in bioconjugation techniques, particularly in the development of proteolysis-targeting chimeras (PROTACs). This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and case studies.

Overview of this compound

This compound is characterized by its polyethylene glycol (PEG) structure, which enhances solubility and stability when conjugated with other biomolecules. The compound facilitates the formation of stable thioether bonds with sulfhydryl groups, making it valuable for labeling proteins and other biomolecules for detection and purification purposes.

Targeting and Binding:

this compound operates primarily through its role in PROTACs, which are designed to selectively degrade specific proteins within cells. The mechanism involves connecting two ligands: one targeting an E3 ubiquitin ligase and the other binding to the target protein. This dual-targeting strategy triggers the ubiquitin-proteasome system, leading to the degradation of the specified protein .

Biochemical Pathways:

The primary biochemical pathway involved is the ubiquitin-proteasome pathway, which plays a crucial role in regulating protein levels and maintaining cellular homeostasis. By facilitating targeted degradation, this compound can influence various cellular processes such as apoptosis, cell cycle regulation, and signal transduction .

Applications in Research and Medicine

This compound has diverse applications across several areas:

-

Bioconjugation Techniques:

- Used for biotinylation to label proteins for purification and detection.

- Enhances the specificity and efficiency of assays in biochemical research.

-

Development of PROTACs:

- Integral in designing targeted therapies that can selectively degrade disease-related proteins.

- Promising applications in cancer therapy by targeting oncoproteins for degradation.

- Diagnostic Tools:

Case Study 1: PROTAC Development

In a study focusing on PROTACs, researchers utilized this compound to create a novel therapeutic agent targeting a specific oncogene. The results demonstrated effective degradation of the target protein, leading to reduced tumor growth in preclinical models. This study highlighted the compound's potential in developing targeted cancer therapies.

Case Study 2: Protein Labeling

Another research effort employed this compound for labeling reactive cysteine residues in proteins. The study showcased its effectiveness in enriching sulfhydrated proteins from cellular extracts, providing insights into redox signaling pathways under stress conditions. This application underscores the compound's utility in studying post-translational modifications .

Research Findings

Recent studies have reported on the efficacy of this compound in various experimental settings:

| Study Focus | Findings |

|---|---|

| Protein Degradation | Effective in degrading target oncoproteins via PROTAC mechanisms |

| Protein Labeling | Successfully enriched cysteine-modified proteins for analysis |

| Cellular Effects | Influences cell signaling pathways related to apoptosis and survival |

Properties

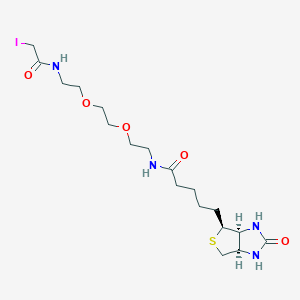

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31IN4O5S/c19-11-16(25)21-6-8-28-10-9-27-7-5-20-15(24)4-2-1-3-14-17-13(12-29-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26)/t13-,14-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGLKVINXNMNJX-ZQIUZPCESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CI)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)CI)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31IN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.